Cas no 878715-32-3 (N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide)

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide
- Z102118212
- F0585-0024
- N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide
- AKOS000589121
- N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide
- N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide
- 878715-32-3
-
- インチ: 1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
- InChIKey: AENBPDGHFUPHDU-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=CC=1)NCC1=NC2C=CC=CC=2N1CC
計算された属性
- せいみつぶんしりょう: 293.152812238g/mol
- どういたいしつりょう: 293.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.9Ų
N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0585-0024-4mg |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-2μmol |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-2mg |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-5mg |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-1mg |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-5μmol |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0585-0024-3mg |
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide |
878715-32-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamideに関する追加情報
N-(1-Ethyl-1H-1,3-Benzodiazol-2-Yl)methyl-2-Phenylacetamide: A Comprehensive Overview
The compound with CAS No. 878715-32-3, commonly referred to as N-(1-Ethyl-1H-1,3-Benzodiazol-2-Yl)methyl-2-Phenylacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzodiazole ring system with an acetyl group and a phenyl substituent. The benzodiazole moiety is known for its aromatic stability and potential bioactivity, making this compound a promising candidate for various applications.
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Researchers have found that the benzodiazole ring plays a crucial role in enhancing the molecule's ability to inhibit bacterial growth. This discovery has opened new avenues for the development of novel antibiotics, especially in light of the growing concern over antibiotic resistance.
In addition to its antimicrobial activity, N-(1-Ethyl-1H-1,3-Benzodiazol-2-Yl)methyl-2-Phenylacetamide has also shown potential in the field of cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The phenylacetamide group is believed to contribute to this activity by enhancing the molecule's ability to penetrate cellular membranes and interact with intracellular targets.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodiazole ring. This is followed by functionalization with an ethyl group and subsequent coupling with the phenylacetamide moiety. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.
From a structural perspective, the molecule exhibits a high degree of symmetry, which contributes to its stability and solubility properties. The benzodiazole ring provides aromaticity and rigidity, while the ethyl group introduces some flexibility into the structure. This balance of rigidity and flexibility is thought to play a key role in the molecule's bioactivity.
Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into how the molecule interacts with various biological targets, such as enzymes and receptors. The results suggest that the methyl group attached to the benzodiazole ring may serve as a critical determinant for binding affinity.
In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to selectively target certain types of cells makes it an attractive candidate for drug delivery systems. Furthermore, its unique optical properties have led to its exploration as a potential imaging agent in biomedical research.
Looking ahead, ongoing research is focused on optimizing the synthesis of N-(1-Ethyl-1H-1,3-Benzodiazol-2-Yl)methyl-2Phenylacetamide to make it more cost-effective and scalable for industrial production. Additionally, efforts are underway to investigate its efficacy in treating other types of infections and diseases beyond what has already been reported.
In conclusion, CAS No. 878715323 represents a significant advancement in organic chemistry with broad implications for medicine and materials science. Its unique structure, combined with its diverse biological activities, positions it as a key player in future research and development efforts.
878715-32-3 (N-(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl-2-phenylacetamide) 関連製品
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)
- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)
- 2680904-99-6(2-(N-ethyl-2,2,2-trifluoroacetamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 91895-39-5(4-chloro-1-methyl1,2,4triazolo4,3-aquinoxaline)




